molecular formula C11H18N2O2S B1379414 tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate CAS No. 1803585-78-5

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate

Cat. No. B1379414
CAS RN: 1803585-78-5
M. Wt: 242.34 g/mol
InChI Key: NXORJPOEGFGNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate” belongs to the class of organic compounds known as carbamates. These are organic compounds that contain a functional group derived from carbamic acid (NH2COOH). This particular compound has a tert-butyl group attached to the carbamate nitrogen and a 2-ethyl-4-methyl-1,3-thiazol-5-yl group attached to the carbamate oxygen .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate” would consist of a carbamate core, with a tert-butyl group attached to the nitrogen and a 2-ethyl-4-methyl-1,3-thiazol-5-yl group attached to the oxygen. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and carbon dioxide . The reactivity of the thiazole ring in the compound would depend on the specific substituents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carbamates, in general, are polar due to the presence of the carbonyl (C=O) and amine (NH) groups. They can form hydrogen bonds, which can affect their solubility in different solvents .

Scientific Research Applications

Environmental Behavior and Fate of Ether Compounds

Research into the environmental behavior and fate of ether compounds, such as methyl tert-butyl ether (MTBE), has provided insights into their solubility, mobility, and biodegradation potential in the subsurface environment. MTBE, as a gasoline additive, has been extensively studied due to its significant groundwater contamination potential. These studies have contributed to understanding how such compounds behave in groundwater, including their transport and degradation processes, which could indirectly relate to the scientific applications and environmental implications of similar tert-butyl compounds (Squillace et al., 1997).

Biodegradation and Fate in Soil and Groundwater

The biodegradation and fate of ether compounds, including ethyl tert-butyl ether (ETBE), in soil and groundwater have also been extensively reviewed. These studies identify microorganisms capable of degrading such compounds aerobically and highlight the metabolic pathways involved. Although these studies focus on ETBE, they provide a foundation for understanding the microbial degradation of related tert-butyl compounds and their environmental impact (Thornton et al., 2020).

Application in Synthesis and Industrial Processes

Further, the application of tert-butyl compounds in industrial processes, such as the synthesis of other chemicals, has been reviewed. For example, the catalytic non-enzymatic kinetic resolution of racemic compounds using chiral catalysts is an area of significant interest, indicating the potential utility of tert-butyl compounds in facilitating these reactions. This could suggest avenues for the application of your specified compound in similar synthetic processes (Pellissier, 2011).

properties

IUPAC Name

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-6-8-12-7(2)9(16-8)13-10(14)15-11(3,4)5/h6H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXORJPOEGFGNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.